

Application of Bis[(-)-pinanediolato]diboron in the Enantioselective Total Synthesis of (+)-Larinallene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bis[(-)-pinanediolato]diboron**

Cat. No.: **B2718788**

[Get Quote](#)

Introduction: **Bis[(-)-pinanediolato]diboron** is a chiral organoboron reagent pivotal for the asymmetric synthesis of complex molecules, particularly in the construction of stereogenic centers. Its application in the total synthesis of natural products showcases its utility in creating chiral building blocks with high enantiopurity. This document details the application of **Bis[(-)-pinanediolato]diboron** in the total synthesis of the marine natural product (+)-larinallene, focusing on the key asymmetric borylation step that establishes the allene chirality.

Application Notes

The total synthesis of (+)-larinallene, a halogenated C15 acetogenin isolated from the red alga *Laurencia corallina*, represents a significant achievement in marine natural product synthesis. A key challenge in this synthesis is the stereoselective formation of the chiral allene moiety. The strategy employed utilizes a copper-catalyzed asymmetric borylation of a vinyl bromide precursor, where **Bis[(-)-pinanediolato]diboron** serves as the chiral boron source. This reaction not only introduces the boron functionality, which is subsequently converted to a methyl group, but also sets the absolute stereochemistry of the allene with high fidelity. The choice of **Bis[(-)-pinanediolato]diboron** is critical for inducing the desired enantioselectivity in the borylation step, leading to the efficient and stereocontrolled synthesis of the natural product.

Key Reaction Data

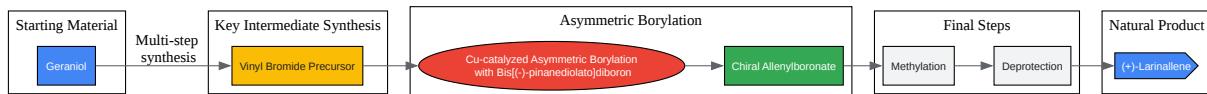
The following table summarizes the quantitative data for the key copper-catalyzed asymmetric borylation step in the total synthesis of (+)-larinallene.

Entr y	Subs trate	Reag ent	Catal yst	Liga nd	Base	Solv ent	Tem p (°C)	Time (h)	Yield (%)	e.r.	
1	(E)-1-bromo-3,7-dimethylocta-1,6-diene	Bis[(-)-pinanediolato]diboron	-	CuCl	Xantphos	K3PO4	Toluene/MeOH	25	12	78	94:6

Experimental Protocols

Protocol for Copper-Catalyzed Asymmetric Borylation:

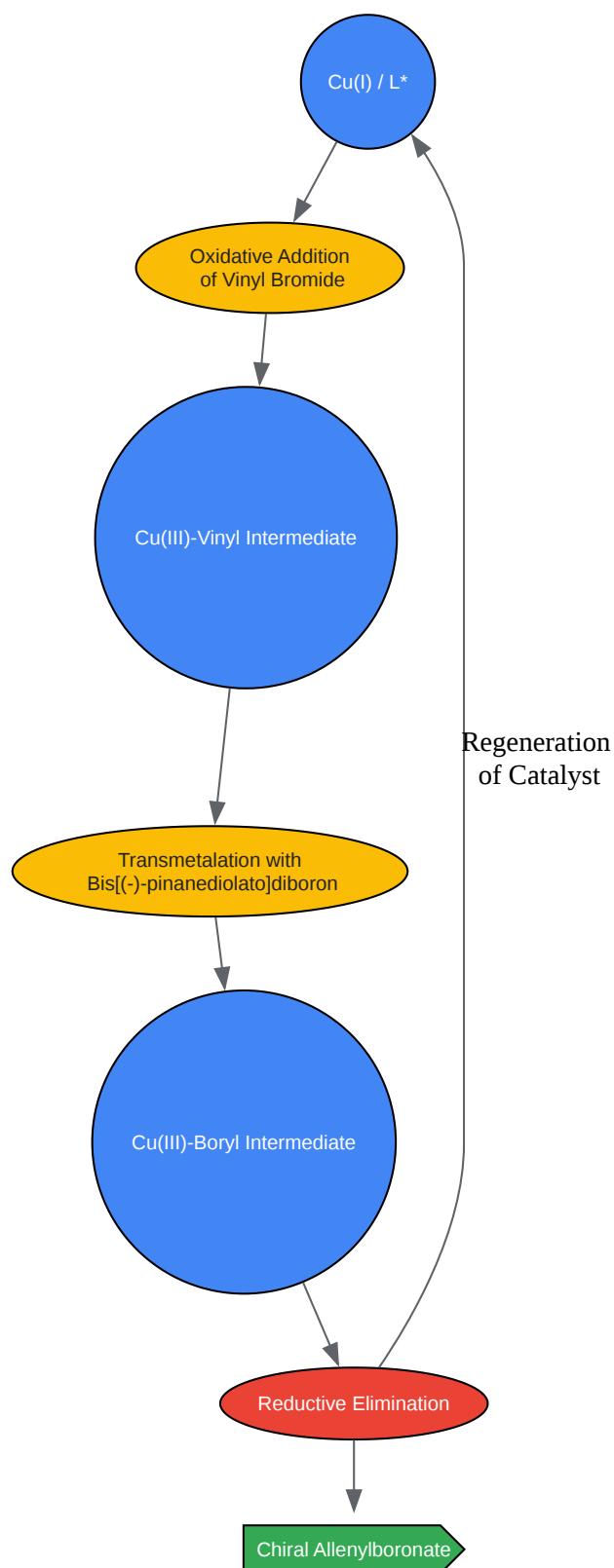
Materials:


- (E)-1-bromo-3,7-dimethylocta-1,6-diene (1.0 equiv)
- **Bis[(-)-pinanediolato]diboron** (1.2 equiv)
- Copper(I) chloride (CuCl) (0.05 equiv)
- Xantphos (0.06 equiv)
- Potassium phosphate (K3PO4) (2.0 equiv)
- Toluene (anhydrous)
- Methanol (anhydrous)
- Argon atmosphere

Procedure:

- To an oven-dried Schlenk flask under an argon atmosphere were added CuCl (0.05 equiv) and Xantphos (0.06 equiv).
- Anhydrous toluene was added, and the mixture was stirred at room temperature for 30 minutes.
- To this catalyst mixture were added (E)-1-bromo-3,7-dimethylocta-1,6-diene (1.0 equiv), **Bis[(-)-pinanediolato]diboron** (1.2 equiv), and K3PO4 (2.0 equiv).
- Anhydrous methanol was then added, and the reaction mixture was stirred at 25 °C for 12 hours.
- Upon completion (monitored by TLC), the reaction was quenched with water and extracted with diethyl ether.
- The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product was purified by flash column chromatography on silica gel to afford the desired chiral allenylboronate.

Visualizations


Logical Workflow for the Total Synthesis of (+)-Larinallene:

[Click to download full resolution via product page](#)

Caption: Synthetic route to (+)-Larinallene.

Catalytic Cycle for Copper-Catalyzed Asymmetric Borylation:

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for borylation.

- To cite this document: BenchChem. [Application of Bis[(-)-pinanediolato]diboron in the Enantioselective Total Synthesis of (+)-Larinallene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2718788#use-of-bis-pinanediolato-diboron-in-natural-product-total-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com